molecular formula C12H11N3O6S2 B1211332 4,4'-(Diazoamino)dibenzenesulfonic acid CAS No. 17596-06-4

4,4'-(Diazoamino)dibenzenesulfonic acid

Cat. No.: B1211332
CAS No.: 17596-06-4
M. Wt: 357.4 g/mol
InChI Key: AJMWXYSMAMYAIT-UHFFFAOYSA-N
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Description

Significance and Research Context within Organic and Analytical Chemistry

The primary significance of 4,4'-(diazoamino)dibenzenesulfonic acid (DAADBSA) in organic chemistry lies in its role as a key intermediate and, at times, a byproduct in the synthesis of azo dyes. nih.gov Notably, it is intrinsically linked to the production of colorants such as FD&C Yellow No. 6. Its formation occurs through the diazotization of sulfanilic acid, a fundamental process in the synthesis of many aromatic compounds.

In the realm of analytical chemistry, DAADBSA serves as a crucial reference standard for the chromatographic analysis of food dyes. Regulatory bodies and quality control laboratories utilize high-pressure liquid chromatography (HPLC) to detect and quantify its presence as an impurity in commercial color additives. The development of robust analytical methods for DAADBSA is a testament to its importance in ensuring the purity of consumer products.

Overview of Key Structural Features and Resultant Reactivity Principles

The chemical behavior of this compound is dictated by its unique molecular architecture. The structure features two benzenesulfonic acid moieties linked by a diazoamino group (-N=N-NH-). nih.gov This combination of functional groups imparts distinct properties to the molecule.

The two sulfonic acid groups are strong electron-withdrawing groups and are typically ionized at neutral pH, rendering the molecule highly water-soluble. This solubility is a key factor in its applications in aqueous media. The diazoamino linkage is the most reactive part of the molecule. It is known to be unstable in acidic conditions, where it can undergo cleavage of the nitrogen-nitrogen bonds. nih.gov This decomposition can lead to the formation of various products, influencing the purity and stability of the dyes it is associated with. The reactivity of the diazoamino group is also central to its utility in further chemical transformations.

Scope of Academic Inquiry and Research Trajectories

The unique characteristics of this compound have spurred various avenues of academic research. Investigations have explored its potential in the development of new materials. For instance, diazo compounds are being investigated for the synthesis of novel polymers. google.com The reactivity of the diazo group allows for its incorporation into polymer chains, potentially leading to materials with unique optical or electronic properties.

Furthermore, the ability of DAADBSA to interact with biological macromolecules has opened up research in the biochemical and biomedical fields. Studies have indicated that it can bind to proteins, which may influence their conformation and function. nih.gov This has led to explorations of its use in biochemical assays and as a potential tool in drug delivery research. The interaction with nucleic acids has also been a subject of investigation, exploring how such binding might affect cellular processes. nih.gov Research into sulfonated diazo compounds has also extended to the development of biosensors, where the diazonium function can be used to anchor molecules to surfaces. mdpi.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name4-[2-(4-sulfophenyl)iminohydrazinyl]benzenesulfonic acid nih.gov
Molecular FormulaC₁₂H₁₁N₃O₆S₂ nih.gov
Molecular Weight357.4 g/mol nih.gov
CAS Number17596-06-4 nih.gov

Spectroscopic Data of this compound Disodium Salt

Spectroscopic TechniqueKey FeaturesSource
UV-Visλmax at 358 nm (confirms the diazoamino chromophore)N/A
¹H NMR (in D₂O)Aromatic protons at δ 7.2–7.8 ppmN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-sulfophenyl)iminohydrazinyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S2/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMWXYSMAMYAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170048
Record name 4,4'-(Diazoamino)dibenzenesulfonic acid
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17596-06-4
Record name 4,4'-(Diazoamino)dibenzenesulfonic acid
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Record name 4,3-diyl)dibenzenesulfonic acid
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Record name 4,4'-(Diazoamino)dibenzenesulfonic acid
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Synthetic Methodologies and Reaction Pathways

Precursor Chemistry and Initial Diazotization Processes

The journey to synthesizing 4,4'-(Diazoamino)dibenzenesulfonic acid begins with the selection and preparation of its fundamental building block, sulfanilic acid, and the subsequent conversion of this precursor into a highly reactive diazonium salt through diazotization.

Synthesis from Sulfanilic Acid and Related Aromatic Amines

The primary precursor for the synthesis of this compound is sulfanilic acid (4-aminobenzenesulfonic acid). google.com The common industrial preparation of sulfanilic acid involves the sulfonation of aniline (B41778) with sulfuric acid. google.com In a typical procedure, aniline is treated with concentrated sulfuric acid and heated at high temperatures (e.g., 180–190 °C) to induce the sulfonation reaction, followed by cooling and recrystallization to obtain the sulfanilic acid crude product. google.com

The core of the initial phase is the diazotization reaction, a process that converts the primary aromatic amine group (-NH₂) of sulfanilic acid into a diazonium salt (-N₂⁺). slideshare.netbyjus.com This transformation is typically achieved by treating an acidic solution of the aromatic amine with nitrous acid (HNO₂). byjus.comorganic-chemistry.org Since nitrous acid is unstable, it is almost always generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orgyoutube.com

The process for generating the diazonium salt of sulfanilic acid, 4-sulfobenzenediazonium salt, involves dissolving sulfanilic acid in a basic solution like sodium carbonate, then cooling the solution and adding sodium nitrite. prepchem.com This mixture is then added to an acidic, ice-cold solution, leading to the precipitation of the diazonium salt. prepchem.com This intermediate is often not isolated and is used directly in the subsequent coupling step as a suspension. prepchem.comnih.gov

Optimization of Diazotization Conditions and Reagents

The efficiency and success of the diazotization process are highly dependent on carefully controlled reaction conditions. Key parameters that require optimization include temperature, acid concentration, and the ratio of reactants.

Temperature: The diazotization reaction is exothermic and the resulting diazonium salts are generally unstable at elevated temperatures. google.comgoogle.com Therefore, the reaction is almost universally carried out at low temperatures, typically between 0 and 5 °C. youtube.comyoutube.com This is accomplished by using an ice bath and adding ice directly to the reaction mixture to maintain the low temperature, which minimizes the decomposition of the diazonium salt to phenols and prevents unwanted side reactions. google.comgoogle.com

Acidity: A sufficiently acidic medium is crucial for the formation of the nitrosonium ion (NO⁺), the active electrophilic species that reacts with the amine. byjus.comlibretexts.org An excess of mineral acid is used to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, a side reaction that can occur in less acidic conditions. google.com However, the pH must be carefully managed, as excessively low pH can also affect reaction rates. researchgate.net

Reagents and Ratios: The stoichiometry of the reactants is a critical factor. A patent for a similar synthesis specifies a weight ratio of sulfanilic acid to sulfuric acid to sodium nitrite as 1:0.65–0.75:0.35–0.45. google.com The reaction time is also a factor, with typical times ranging from 1.5 to 2.5 hours to ensure complete formation of the crystalline diazonium salt. google.com Recent research has also explored alternative diazotization agents and conditions, such as using polymer-supported nitrite reagents to facilitate milder reaction conditions. researchgate.netresearchgate.net

Table 1: Optimized Diazotization Conditions for Sulfanilic Acid

Parameter Condition Rationale Source(s)
Temperature 0 - 8 °C Minimizes decomposition of the unstable diazonium salt. google.com, youtube.com
Reactant Ratio Sulfanilic Acid:Sulfuric Acid:Sodium Nitrite (1:0.65-0.75:0.35-0.45 by weight) Ensures complete diazotization and minimizes side reactions. google.com
Reaction Time 1.5 - 2.5 hours Allows for the complete formation of the diazonium salt. google.com
Acidity Excess strong mineral acid (e.g., HCl) Promotes formation of the nitrosonium ion (NO⁺) and prevents premature coupling. google.com, byjus.com

Diazoamino Coupling Reactions

Following the successful formation of the diazonium salt, the next critical phase is the coupling reaction, where the diazoamino linkage is formed, leading to the final product. This step is an electrophilic aromatic substitution reaction. slideshare.netyoutube.com

Mechanistic Aspects of Diazoamino Linkage Formation

The formation of the diazoamino compound, this compound, occurs when the diazonium salt of sulfanilic acid reacts with another molecule of a primary aromatic amine, in this case, another molecule of sulfanilic acid or its conjugate base. google.com The aryldiazonium cation (Ar-N₂⁺) acts as a weak electrophile. youtube.com The reaction proceeds through the attack of the nucleophilic nitrogen atom of the primary amine on the terminal nitrogen of the diazonium cation. nih.gov

This N-coupling reaction results in the formation of a triazene (B1217601) linkage (-N=N-NH-). wikipedia.org The mechanism involves the addition of the amine to the diazonium ion, followed by deprotonation to yield the stable diazoamino compound. youtube.com This reaction is competitive with C-coupling, where the electrophilic diazonium ion attacks the activated aromatic ring of a coupling agent. nih.gov

Influence of pH and Reaction Environment on Coupling Efficiency

For coupling with aromatic amines to form a diazoamino compound, the reaction is typically carried out in a mildly acidic to neutral medium (pH 4-5). stackexchange.com In this pH range, there is a sufficient concentration of the free amine to act as a nucleophile, while the concentration of the diazonium cation remains high. stackexchange.com If the solution is too acidic, the concentration of the free amine is reduced due to protonation (forming -NH₃⁺), which deactivates it for N-coupling. stackexchange.com

Conversely, if the reaction environment is alkaline (pH 9-10), as is optimal for coupling with phenols, the diazonium ion can be converted into a diazotate anion (Ar-N=N-O⁻), which is not electrophilic and does not couple. stackexchange.com Therefore, precise pH control is essential to maximize the yield of the desired diazoamino product. Studies have shown that absorbance, a proxy for product formation, reaches its maximum and remains stable in a pH range of approximately 1.0 to 2.0 for some diazo reactions, though the optimal range varies by substrate. researchgate.net

Table 2: Influence of pH on Diazo Coupling Reactions

Coupling Partner Optimal pH Range Predominant Reaction Rationale Source(s)
Aromatic Amines 4 - 5 (Mildly Acidic) N-Coupling (Diazoamino formation) Balances sufficient free amine concentration with diazonium ion stability. Prevents deactivating protonation of the amine. youtube.com, stackexchange.com
Phenols 9 - 10 (Alkaline) C-Coupling (Azo dye formation) Deprotonates the phenol (B47542) to the more nucleophilic phenoxide ion, activating the ring for electrophilic attack. youtube.com, stackexchange.com

Strategies for Minimizing Side Reactions and Undesired By-product Formation

Several side reactions can compete with the formation of this compound, leading to reduced yields and the formation of impurities. nih.gov A primary competing reaction is C-coupling, where the diazonium ion attacks the carbon atom of the aromatic ring (typically at the para position) of another aniline molecule, forming an aminoazo compound. youtube.comyoutube.com

Key strategies to minimize these undesired pathways include:

Strict Temperature Control: Maintaining a low temperature (0-5 °C) throughout the coupling process suppresses the decomposition of the diazonium salt and reduces the rate of competing side reactions. google.comyoutube.com

pH Management: As discussed, maintaining a mildly acidic pH (around 4-5) favors N-coupling over C-coupling. stackexchange.com

Controlling Reactant Ratios: Using an excess of the amine component can help to suppress C-coupling side reactions. nih.gov In some syntheses, a five-fold excess of the amine coupling partner was used to achieve the highest yields of the target N-coupled product. nih.gov

Use of Additives: Certain additives can be employed to direct the reaction towards the desired product. For instance, surfactants like linear fatty amine polyoxyethylene ether and thiourea (B124793) have been used to improve selectivity and reduce the generation of by-products in similar azo coupling reactions. google.com

By carefully optimizing these parameters, the synthesis can be steered toward the preferential formation of the diazoamino linkage, yielding this compound with higher purity and in greater quantities.

Purification Methodologies for Synthetic Products

The primary methods for purifying the synthetic products of this compound include recrystallization and ion-exchange chromatography. High-performance liquid chromatography (HPLC) is predominantly utilized for the analysis of purity rather than for preparative purification on a large scale.

Recrystallization

Recrystallization is a widely used technique for the purification of crude this compound. This method relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Detailed Research Findings:

Common solvents for the recrystallization of DAADBSA are hot water or a mixture of ethanol (B145695) and water. helixchrom.com The process involves dissolving the crude product in a minimum amount of the hot solvent to create a saturated solution. As the solution cools, the solubility of DAADBSA decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then separated by filtration and washed with a cold solvent to remove any adhering mother liquor. helixchrom.com

While specific quantitative data from a single research source is scarce, the general procedure for recrystallization of similar aromatic sulfonic acids can be adapted. The efficiency of recrystallization is dependent on the choice of solvent, the cooling rate, and the initial purity of the crude product.

Table 1: Representative Recrystallization Parameters for Aromatic Sulfonic Acids

ParameterConditionRationale
Solvent System Deionized Water or Ethanol/Water MixtureDAADBSA exhibits good solubility in hot water and limited solubility in cold water, making it an effective solvent for purification. The addition of ethanol can modify the solubility characteristics and may be beneficial for removing specific impurities.
Dissolution Temperature Near the boiling point of the solvent (e.g., 90-100 °C for water)To ensure complete dissolution of the crude product and to create a supersaturated solution upon cooling.
Cooling Process Slow, gradual cooling to room temperature, followed by chilling in an ice bathSlow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
Washing Solvent Cold deionized water or cold ethanol/water mixtureTo remove the impurity-rich mother liquor from the surface of the crystals without significantly dissolving the purified product.

This table presents a generalized protocol based on common laboratory practices for recrystallizing aromatic sulfonic acids. Specific ratios and yields for DAADBSA would require empirical determination.

Ion-Exchange Chromatography

Ion-exchange chromatography is another effective method for the purification of this compound, particularly for removing ionic impurities such as unreacted sulfanilic acid. helixchrom.com This technique separates molecules based on their net charge.

Detailed Research Findings:

In this process, a solution of the crude DAADBSA is passed through a column packed with an ion-exchange resin. Since DAADBSA is an anionic compound due to its sulfonic acid groups, an anion-exchange resin is typically employed. The negatively charged sulfonate groups of DAADBSA and other anionic impurities bind to the positively charged functional groups of the resin. The separation is then achieved by selectively eluting the bound compounds using a buffer with increasing ionic strength or by changing the pH.

Industrial protocols often utilize ion-exchange resins to selectively remove residual sulfonic acid derivatives, which can lead to product purities exceeding 98%. helixchrom.com The choice of resin and elution conditions are critical for achieving efficient separation.

Table 2: General Parameters for Ion-Exchange Chromatography Purification of DAADBSA

ParameterSpecificationPurpose
Resin Type Strong Anion Exchanger (e.g., Quaternary ammonium (B1175870) functional groups)To effectively bind the anionic sulfonic acid groups of DAADBSA and impurities.
Stationary Phase Polymer-based matrix (e.g., Polystyrene-divinylbenzene)Provides a solid support for the functional groups and allows for the flow of the mobile phase.
Mobile Phase (Eluent) Aqueous buffer with a salt gradient (e.g., NaCl or ammonium acetate)The increasing salt concentration competes with the bound analytes for the exchange sites, leading to their elution.
pH Control Buffered solutionTo maintain the charge of DAADBSA and the functional groups on the resin, ensuring consistent interaction.
Detection UV-Vis Spectrophotometry at 427 nmTo monitor the elution of DAADBSA from the column. helixchrom.com

This table outlines the general principles and components for the ion-exchange purification of DAADBSA. The specific concentrations, gradient profiles, and flow rates would need to be optimized for a given separation.

High-Performance Liquid Chromatography (HPLC)

While preparative HPLC is not the primary method for bulk purification of this compound due to scalability and cost, analytical HPLC is an indispensable tool for assessing the purity of the final product.

Detailed Research Findings:

A common analytical method involves reverse-phase HPLC using a C18 column. helixchrom.com The mobile phase typically consists of a buffer, such as sodium borate (B1201080), and an organic modifier. Detection is most effective at a wavelength of 427 nm, which corresponds to a strong absorbance band of DAADBSA. helixchrom.com This technique can effectively separate DAADBSA from its precursors and various byproducts, allowing for accurate quantification of purity. helixchrom.com For the analysis of related food colorants, HPLC methods using a gradient of acetonitrile (B52724) and an aqueous ammonium carbonate solution have also been reported. nih.gov

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types and Product Diversification

The reactivity of 4,4'-(Diazoamino)dibenzenesulfonic acid allows for a range of reactions that lead to a diverse array of products. The principal pathways involve the modification or cleavage of the central triazene (B1217601) linkage.

Oxidation Pathways and Characterization of Oxidation Products

While specific oxidation studies on this compound are not extensively detailed in readily available literature, the oxidation of diazo compounds can be approached through electrochemical methods. Electrochemical oxidative difunctionalization allows for the introduction of two new nucleophiles to the carbon atom of the diazo group under metal-free and external oxidant-free conditions. researchgate.net This process typically involves the generation of a radical from a nucleophile via single-electron oxidation at an anode, which is then captured by the diazo compound to form a carbon radical intermediate. researchgate.netnih.gov A subsequent rapid single-electron oxidation of this intermediate, followed by an attack by a second nucleophile, yields the difunctionalized product. nih.gov Such methods have been used to synthesize various heteroatom-containing compounds, including α-thio and α-amino acid derivatives from other diazo precursors. researchgate.net

In general, the oxidation of the diazoamino group could potentially lead to cleavage of the N-N bonds, resulting in the formation of nitrogen gas and various radical or ionic intermediates derived from the aromatic sulfonic acid fragments. The specific products would be highly dependent on the oxidant used and the reaction conditions.

Reduction Reactions Leading to Amines and Other Reduced Forms

The reduction of the diazoamino linkage in this compound leads to the cleavage of the nitrogen-nitrogen bonds, yielding the corresponding amines. The primary product of this reduction is 4-aminobenzenesulfonic acid (sulfanilic acid).

Common reducing agents for azo and diazo compounds include sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation.

Sodium Dithionite: This reagent is effective for the reductive cleavage of azo linkages, often used in industrial processes to destroy unwanted azo dye by-products. google.com The reaction proceeds by reducing the N=N bond, which ultimately cleaves to form the two corresponding amino compounds.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum. nih.govimedpub.com The reaction adds hydrogen across the nitrogen-nitrogen bonds, leading to their cleavage and the formation of amines. nih.gov This is a widely used and often clean method for the reduction of various functional groups. imedpub.comyoutube.com

The general reaction for the reduction of this compound is as follows: HO₃S-C₆H₄-N=N-NH-C₆H₄-SO₃H + [Reducing Agent] → 2 HO₃S-C₆H₄-NH₂ + Other by-products

Reducing AgentGeneral ConditionsPrimary ProductNotes
Sodium Dithionite (Na₂S₂O₄)Aqueous solution, often at a slightly acidic pH (4-6). google.com4-aminobenzenesulfonic acidCommonly used for the destruction of azo dye by-products. google.com
Catalytic Hydrogenation (H₂/Pd-C)Hydrogen gas, Palladium on Carbon catalyst, often in a protic solvent.4-aminobenzenesulfonic acidA versatile and clean reduction method. nih.gov

Substitution Reactions Involving Sulfonic Acid Moieties

The sulfonic acid (-SO₃H) groups on the aromatic rings are strongly deactivating and act as meta-directors for electrophilic aromatic substitution. youtube.comminia.edu.eg This makes direct substitution on the benzene (B151609) rings of this compound challenging.

However, the sulfonation of aromatic rings is a reversible process. chemistrysteps.comglasp.co The sulfonic acid group can be removed by heating with dilute aqueous acid, a reaction known as desulfonation. syntheticmap.comyoutube.com This reversibility is a key tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking group. chemistrysteps.com A specific position on an aromatic ring can be blocked by sulfonation, forcing other substituents to add to different positions. Subsequently, the sulfonic acid group can be removed via hydrolysis to yield a product that might be difficult to synthesize directly. chemistrysteps.comwikipedia.orgyoutube.com

The mechanism for desulfonation involves the protonation of the aromatic ring by a hydronium ion, which generates a resonance-stabilized carbocation. chemistrysteps.comsyntheticmap.com Subsequently, a base (like water) can assist in the departure of sulfur trioxide, regenerating the aromatic ring. syntheticmap.com

Detailed Mechanistic Studies of Azo and Diazoamino Transformations

The most significant transformation of this compound is its acid-catalyzed rearrangement to form an aminoazo compound. This reaction is a classic example of an intermolecular process involving the cleavage and reformation of bonds. google.com

The mechanism proceeds through two main steps under weakly acidic conditions:

Heterolytic Cleavage: The diazoamino compound is first protonated at one of the nitrogen atoms. This protonated intermediate is unstable and cleaves heterolytically, breaking the N-NH bond. This cleavage regenerates a diazonium salt (4-sulfobenzenediazonium ion) and a primary aromatic amine (4-aminobenzenesulfonic acid).

Azo Coupling: The newly formed diazonium ion is a potent electrophile. It then attacks the electron-rich aromatic ring of the 4-aminobenzenesulfonic acid molecule in an electrophilic aromatic substitution reaction. masterorganicchemistry.com The coupling occurs predominantly at the para-position relative to the amino group, but if this position is blocked, ortho-coupling can occur. This step forms a stable azo linkage (-N=N-), resulting in an aminoazo dye. google.com

Diazo compounds can also react through other mechanistic pathways, such as the formation of carbenes. nih.gov Upon thermal or photochemical decomposition, diazo compounds can lose nitrogen gas (N₂) to form highly reactive carbenes, which can then undergo reactions like C-H insertion or cyclopropanation. nih.gov However, for aromatic diazoamino compounds, the acid-catalyzed rearrangement is the more common and synthetically relevant pathway.

Parameters Influencing Reaction Selectivity and Overall Yield

The outcome of reactions involving this compound is highly dependent on several key parameters, including temperature, pH, and reactant concentrations.

pH / Acidity: The stability and reactivity of the diazoamino linkage are critically influenced by pH. ajpojournals.org In strongly acidic conditions, the equilibrium favors the cleavage of the diazoamino compound into the diazonium salt and the amine. The subsequent azo coupling reaction to form the aminoazo product is also favored by weakly acidic conditions. google.com In neutral or slightly basic conditions, the diazoamino compound itself is more stable. The stability of dyes formed from diazotized sulfanilic acid has been shown to be maximal at a pH of around 7.1, with lower stability observed at more acidic (pH 5.4) or more basic (pH 9.2) conditions. researchgate.net

Temperature: Temperature plays a crucial role, particularly in the stability of the diazonium salt intermediate. Diazotization reactions are typically carried out at low temperatures (0–5 °C) because diazonium salts are unstable at higher temperatures and can decompose, sometimes violently. stackexchange.com The rearrangement of the diazoamino compound to the aminoazo product is favored by increased temperatures, which provide the activation energy for the cleavage and coupling steps. google.com However, excessively high temperatures can lead to the decomposition of the diazonium intermediate, forming phenols and nitrogen gas. stackexchange.com

Reactant Concentration: The relative concentrations of the reactants influence the initial formation of the diazoamino compound. Its formation is favored by a lower acidity and the presence of excess amine, which can react with the diazonium salt formed during the diazotization of sulfanilic acid. google.com

ParameterEffect on Reaction Selectivity and Yield
pH / AcidityLow pH (acidic) favors cleavage of the diazoamino group to a diazonium salt and amine, promoting rearrangement to the aminoazo product. Neutral pH generally increases the stability of the diazoamino compound. researchgate.net
TemperatureLow temperatures (0-5 °C) are required for the stability of the diazonium salt intermediate. stackexchange.com Higher temperatures promote the rearrangement to the aminoazo compound but also increase the rate of decomposition. google.com
Reactant ConcentrationExcess amine during the initial synthesis favors the formation of the diazoamino compound over other side reactions. google.com

Advanced Analytical Methodologies and Applications in Research

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating DAADBSA from complex matrices. Both high-performance liquid chromatography (HPLC) and elution chromatography have proven effective for its isolation and measurement. oup.comoup.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC has been established as a superior technique for the determination of DAADBSA, offering high resolution and sensitivity. oup.comoup.com Early methods recognized its potential for routine analysis of this impurity in color additives. oup.com Research has focused on developing robust HPLC procedures capable of separating DAADBSA from the main colorant and other related substances.

One established HPLC method utilizes a gradient elution system. For instance, a method developed for analyzing DAADBSA in FD&C Yellow No. 6 involves dissolving the sample in water and injecting it into the chromatograph. oup.com A gradient is then initiated, and the separated compounds are monitored. oup.com The development of such methods has been a significant step forward, providing a more reliable alternative to older techniques. oup.com

Studies on the decomposition of DAADBSA in aqueous acid have also heavily relied on HPLC for the analysis of the various reaction products. proquest.com These analyses allow for the tracking of transient species and the quantification of final degradation products, providing insight into the compound's stability and reactivity. proquest.com

Elution Chromatography for Compound Isolation and Detection

For laboratories where high-pressure liquid chromatographs may not be available, elution column chromatography presents a viable alternative for the separation of DAADBSA. oup.com This technique can effectively separate the compound from FD&C Yellow No. 6, after which it can be quantified using another method, such as spectrophotometry. oup.com

In a typical procedure, a glass chromatographic tube is packed with a slurry of a suitable column material like Solka Floc. oup.com The sample, dissolved in a sodium sulfate (B86663) solution with a small amount of sodium hydroxide (B78521) to stabilize the DAADBSA, is carefully applied to the column. oup.com An alkaline eluant is used to develop the column under low air pressure. oup.com DAADBSA elutes before the main dye, FD&C Yellow No. 6, and the fraction containing it is collected for subsequent analysis. oup.com The alkaline nature of the eluant is crucial as it helps to stabilize the DAADBSA, which can be unstable in acidic conditions. oup.comoup.com

Optimization of Chromatographic Column Chemistry and Mobile Phases

The success of any chromatographic separation hinges on the careful selection and optimization of the stationary and mobile phases. For the HPLC analysis of sulfonic acid derivatives like DAADBSA, reversed-phase columns, such as C18, are commonly employed. nih.govnih.gov

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. This often involves a gradient elution using a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov For instance, in the analysis of DAADBSA, a primary eluant is pumped through the column to equilibrate it before the sample is injected and the gradient is started. oup.com The study of DAADBSA decomposition products utilized HPLC with a mobile phase tailored to separate a variety of related sulfonated aromatic compounds. proquest.com The optimization process aims to achieve sharp, symmetrical, and well-resolved peaks for all analytes of interest.

Validation Parameters for Analytical Methods (e.g., Linearity, Limits of Detection, Limits of Quantification, Recovery)

Validation is a critical step to ensure that an analytical method is reliable, accurate, and reproducible. Key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery.

In the context of DAADBSA analysis, recovery studies have been performed to assess the accuracy of the elution chromatography method. Recoveries of DAADBSA added to FD&C Yellow No. 6 at levels of 0.03% to 0.2% were reported to be in the range of 94% to 104%. oup.com This indicates a high degree of accuracy for the method at these concentrations.

While specific data on linearity, LOD, and LOQ for DAADBSA methods are not always detailed in older publications, the principles of method validation are standard. For example, a collaborative study on an HPLC method for DAADBSA evaluated the variability between laboratories, operators, and repeated analyses to establish confidence limits for the results. oup.com

Table 1: Recovery of DAADBSA from FD&C Yellow No. 6 using Elution Chromatography

Added DAADBSA (%) Recovery (%)
0.03 94 - 104
0.2 94 - 104

Data sourced from Bailey & Cox (1976). oup.com

Spectrophotometric Determination Techniques

Spectrophotometry is a widely used technique for the quantitative analysis of colored compounds. After separation from interfering substances by a method like elution chromatography, DAADBSA can be determined spectrophotometrically. oup.com The fraction collected from the column is measured in a spectrophotometer at a specific wavelength to determine its absorbance. oup.com

For DAADBSA, the absorbance is typically measured at around 410 nm in an alkaline solution. oup.com The concentration is then calculated using the Beer-Lambert law, which relates absorbance to concentration, cell path length, and the absorptivity of the compound. oup.com The UV spectrum of DAADBSA in a 0.01M aqueous sodium borate (B1201080) solution shows a maximum absorbance that confirms the presence of the diazoamino chromophore. oup.com

Hyphenated Analytical Techniques for Structural Elucidation (e.g., LC/MS Integration)

For the complex task of identifying unknown compounds or elucidating the structure of reaction products, hyphenated techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry (LC/MS) are invaluable.

In research on the decomposition of DAADBSA, HPLC was interfaced with a rapid scanning spectrophotometer to obtain electronic absorption spectra of the products as they eluted from the column. proquest.com This provides real-time spectral information that aids in the characterization of the separated compounds. proquest.com Furthermore, preparative HPLC was used to isolate the decomposition products for further study. proquest.com

LC-MS and its more advanced version, LC-MS/MS, are powerful tools for the structural elucidation of complex organic molecules. nih.govmdpi.com While specific LC-MS studies focused solely on DAADBSA are not extensively detailed in the provided search results, the principles of the technique are broadly applicable. In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing molecular weight information. mdpi.com Further fragmentation of these ions (MS/MS) can yield structural fragments that help in piecing together the molecule's structure. mdpi.com This technique was instrumental in identifying the products formed from the reaction of DAADBSA with adenine, such as 4-(6-amino-9H-purin-8-yl)benzenesulfonic acid. proquest.com

Table 2: Decomposition Products of DAADBSA Identified by HPLC

Decomposition Product Percentage Yield (pH 4-5, 50°C)
4-hydroxybenzenesulfonic acid 3.0 - 3.1%
4-amino-3-(4-sulfophenyl)benzenesulfonic acid 12.0 - 13.1%
4,4'-iminobis{benzenesulfonic acid} 1.4 - 1.7%
3-(4-sulfophenyl)benzenesulfonic acid 0.8 - 0.9%
3-(4-Sulfophenyl)-4-{3-(4-sulfophenyl)triazene-1,3-diyl}benzenesulfonic acid up to 9.2% (transient)

Data sourced from a study on the decomposition of DAADBSA. proquest.com

Applications in Purity Assessment of Chemical Intermediates and Related Compounds

The purity of 4,4'-(Diazoamino)dibenzenesulfonic acid (DASA) is critical, particularly when it is present as an impurity in consumer products such as color additives. Advanced analytical methodologies are essential for its detection, quantification, and control. These methods are also applied to analyze related chemical intermediates and decomposition products, ensuring the quality and consistency of the final products.

High-Performance Liquid Chromatography (HPLC) has been established as the superior and most promising technique for the routine analysis of DASA, especially in commercial dyes like FD&C Yellow No. 6. oup.comoup.comfao.org Research comparing different analytical techniques has demonstrated the superior precision and reliability of HPLC over methods like gravity column chromatography. oup.com In one study, various laboratories analyzed samples of FD&C Yellow No. 6 for DASA content. The results highlighted the advantages of HPLC. oup.com

Table 1: Comparison of Analytical Methods for DASA Detection in FD&C Yellow No. 6 oup.com
SampleCollaborator LabMethod UsedDASA Found (%)
11HPLC0.03
2HPLC0.04
3HPLC0.03
4Cellulose ColumnNone Detected
21HPLC0.08
2HPLC0.10
3HPLC0.09
4Cellulose ColumnNone Detected

The typical setup for this type of analysis involves reverse-phase HPLC, often with a C18 column, and a suitable buffer system such as sodium borate or ammonium (B1175870) acetate. oup.com Spectrophotometric detection is commonly employed, with UV detectors set to wavelengths where DASA has a strong absorbance, such as 427 nm. This configuration allows for the effective separation of DASA from other intermediates and subsidiary colors present in the matrix, such as sulfanilic acid and 6,6'-oxybis(2-naphthalenesulfonic acid) (DONS). oup.com Industrial quality control often requires DASA purity to be greater than 95% or 98%, a standard verifiable by HPLC. lgcstandards.com

Detailed Research Findings

Detailed studies have utilized HPLC to investigate the stability and decomposition of DASA under various conditions. In one such study, the decomposition of DASA in an aqueous acid environment (pH 4-5) at 50°C was analyzed. High-performance liquid chromatography, interfaced with a rapid scanning spectrophotometer, was employed to identify and quantify the resulting products. proquest.com The research provided precise measurements of the decomposition products, demonstrating the power of HPLC in elucidating complex chemical transformations. proquest.com

Table 2: Decomposition Products of DASA at pH 4-5 and 50°C Identified by HPLC proquest.com
Decomposition ProductYield (%)
4-amino-3-(4-sulfophenyl)benzenesulfonic acid12.0 - 13.1
4-hydroxybenzenesulfonic acid3.0 - 3.1
4,4'-iminobis{benzenesulfonic acid}1.4 - 1.7
3-(4-sulfophenyl)benzenesulfonic acid0.8 - 0.9
3-(4-Sulfophenyl)-4-{3-(4-sulfophenyl)triazene-1,3-diyl}benzenesulfonic acidUp to 9.2 (Transient)

This research discounted a radical mechanism for decomposition due to the absence of certain expected products like {1,1'-biphenyl}-4,4'-disulfonic acid. proquest.com Instead, the findings supported a heterolytic process that begins with the cleavage of the protonated triazene (B1217601) to form 4-aminobenzenesulfonic acid and a diazonium ion, which then reacts further to create the observed products. proquest.com Such detailed analysis is only possible through the high resolution and sensitivity offered by advanced chromatographic techniques.

Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For 4,4'-(Diazoamino)dibenzenesulfonic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. For this compound, the aromatic protons on the two benzene (B151609) rings typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 8.0 ppm. This region's complexity arises from the coupling between adjacent protons on the substituted rings. The proton of the diazoamino (-NH-) group is often broad and may exchange with solvent protons, making it difficult to observe without specific experimental conditions.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related compounds and general substituent effects.)

Carbon AtomPredicted Chemical Shift (ppm)
C-S (ipso-carbon)145 - 150
C-N (ipso-carbon)140 - 145
Aromatic CH (ortho to -SO₃H)125 - 130
Aromatic CH (ortho to -N=N-NH-)115 - 120

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. researchgate.netamericanpharmaceuticalreview.com These two methods are often complementary, as some vibrational modes that are weak or absent in IR may be strong in Raman, and vice-versa. researchgate.net

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A notable peak is observed for the N=N stretching vibration of the diazo group, which typically appears in the region of 1590-1610 cm⁻¹. The symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃) give rise to strong absorptions, usually found around 1180-1200 cm⁻¹ and 1030-1060 cm⁻¹, respectively. The N-H stretching of the amino part of the diazoamino linkage can be observed in the range of 3200-3400 cm⁻¹, often as a broad band. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene rings appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy further aids in the vibrational analysis. The symmetric vibrations of the molecule, particularly the stretching of the non-polar N=N bond, often produce a strong Raman signal. The aromatic ring vibrations also give rise to characteristic Raman bands. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular motion. researchgate.netnih.gov

Table 2: Key Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
N=N (Diazo)Stretching1590 - 1610Strong intensity
SO₃ (Sulfonate)Asymmetric Stretch1180 - 1200-
SO₃ (Sulfonate)Symmetric Stretch1030 - 1060Medium intensity
N-H (Amino)Stretching3200 - 3400 (broad)-
Aromatic C=CStretching1450 - 1600Strong intensity

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of light. For conjugated systems like this compound, UV-Vis spectra are particularly informative.

The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The extended conjugation across the two phenyl rings and the central diazoamino bridge leads to strong π → π* transitions, typically observed as intense absorption bands in the UV region. The specific wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of substituents. For many azo compounds, these transitions occur in the range of 250-400 nm. longdom.orgresearchgate.net

The n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the diazo group, is generally weaker and occurs at a longer wavelength, sometimes extending into the visible region. nih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

Advanced Spectroscopic Techniques for Resolving Structural Ambiguities in Derivatives

In cases where the structure of this compound or its derivatives is ambiguous, advanced spectroscopic techniques can be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, providing a definitive map of the molecular structure.

For complex mixtures containing derivatives of this compound, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC separates the components of the mixture, and Mass Spectrometry provides the molecular weight and fragmentation pattern of each component, allowing for their identification.

Crystallographic Investigations for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not readily found in public databases, analysis of related structures can offer valuable insights. For example, the crystal structure of a derivative, 4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid), reveals an extended conformation with the diazoamino bridge connecting the two aromatic rings. Such studies would be expected to show that the sulfonic acid groups are involved in extensive hydrogen bonding networks, which dictate the packing of the molecules in the crystal lattice. The planarity of the diazoamino group and its connection to the aromatic rings would also be a key feature of the solid-state structure. A hypothetical table of crystallographic data is presented below based on typical values for similar organic compounds.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This is a representative table as experimental data is not available.)

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
Unit Cell Dimensionsa = 10-15 Å, b = 5-10 Å, c = 15-20 Å, β ≈ 90-105°
Volume (V)1500-3000 ų
Z (molecules per unit cell)4 or 8

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Comprehensive DFT studies specifically detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), and predictions of reactivity and stability for 4,4'-(Diazoamino)dibenzenesulfonic acid are not found in the surveyed scientific literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. Such studies would typically involve:

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Solvent Effects)

There is no specific, published research on the use of molecular dynamics (MD) simulations to study the intermolecular interactions of this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. Such studies would be invaluable for understanding how this compound behaves in a solution, particularly in water, by simulating the interactions between the solute and solvent molecules over time. This would shed light on its solubility and the conformational changes it might undergo in a condensed phase.

Quantum Chemical Modeling of Reaction Mechanisms

Detailed quantum chemical modeling of the reaction mechanisms involving this compound is also not available in the public domain. This type of modeling would provide a step-by-step understanding at the atomic level of how the compound is formed (e.g., the diazotization of sulfanilic acid) and how it participates in subsequent coupling reactions. These models are essential for optimizing reaction conditions and understanding the formation of byproducts.

Interactions with Biomolecules in a Research Context

Studies on Protein Binding Mechanisms and Implications for Biochemical Assays

Research has shown that 4,4'-(Diazoamino)dibenzenesulfonic acid has the capacity to interact with proteins, which can modulate their function. This characteristic is particularly relevant for its potential use in drug delivery systems and as a labeling agent in various biochemical assays. One of the primary model proteins used in such binding studies is bovine serum albumin (BSA), due to its structural similarity to human serum albumin and its role in the transport of various substances in the bloodstream.

Spectroscopic methods have been employed to analyze the binding of this compound to BSA. These studies have revealed that the compound can effectively bind to BSA, resulting in conformational changes within the protein's structure. The mechanism of action for this compound often involves diazotization and coupling reactions, which allow it to form stable complexes with a variety of substrates, including proteins. The formation of these stable complexes is a key feature that makes this compound useful in analytical and synthetic applications.

While specific quantitative binding data for this compound with proteins is not extensively detailed in publicly available literature, the principles of such interactions can be understood from studies of similar compounds. For instance, the binding of various small molecules to BSA is often characterized by determining binding constants and the number of binding sites, as illustrated in the table below, which showcases typical data obtained in such studies for other compounds.

Table 1: Illustrative Data from Protein Binding Studies (Hypothetical for this compound)

ParameterValueMethod
Binding Constant (K)Data not availableFluorescence Spectroscopy
Number of Binding Sites (n)Data not availableFluorescence Spectroscopy
Conformational ChangeObservedSpectroscopic Analysis

The implications of such protein binding are significant for biochemical assays. The ability of a compound to bind to a protein and potentially alter its conformation or activity can be harnessed to develop assays for detecting the protein or for screening other molecules that might compete for the same binding site.

Investigations into Nucleic Acid Interactions and Related Cellular Processes

In addition to proteins, this compound has been reported to interact with nucleic acids. Such interactions are of considerable interest as they can influence genetic expression and other cellular processes. The binding of small molecules to DNA and RNA can occur through various modes, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone.

For azo compounds, which share the –N=N– linkage with this compound, studies have shown that they can be strong binders to double-stranded DNA. researchgate.net The binding modes for these types of compounds can include groove binding and intercalation. researchgate.netmdpi.com The specific interactions are often driven by the molecular structure of the compound, including the presence of planar aromatic rings and polar functional groups. researchgate.net For instance, sulfonate groups, such as those in this compound, have been identified as playing a primary role in the binding of some azo dyes to DNA. researchgate.net

The potential consequences of such binding to nucleic acids include the stabilization or destabilization of the DNA duplex, interference with DNA replication and transcription, and in some cases, cytotoxic effects. Preliminary studies on this compound have suggested potential dose-dependent cytotoxic effects in some cell lines, which could be related to its interactions with fundamental cellular components like nucleic acids. However, detailed mechanistic studies on how this compound specifically influences cellular processes through nucleic acid binding are not extensively documented.

Structure-Activity Relationship Studies in the Context of Biological Interactions

For this compound, its key structural features are the two benzenesulfonic acid moieties connected by a diazoamino group (–NH–N=N–). The sulfonic acid groups (–SO3H) are strong electron-withdrawing groups and are highly polar, contributing to the compound's water solubility. numberanalytics.comwikipedia.org In the context of biological interactions, these charged groups can participate in electrostatic interactions with positively charged residues on the surface of proteins or with the phosphate backbone of nucleic acids.

The diazoamino group is a reactive functional group that can undergo various chemical transformations. For instance, diazo-transfer reactions are known in organic chemistry and have been applied in complex biological systems, including on DNA and proteins. nih.gov The reactivity of this group is central to the compound's ability to form stable complexes with biomolecules.

While specific SAR studies detailing how modifications to the structure of this compound affect its binding to proteins and nucleic acids are not widely available, general principles can be inferred. For example, in related sulfonamide compounds, alterations to the substituents on the aromatic ring have been shown to significantly impact their inhibitory activity against enzymes, with binding being driven by a combination of π–π stacking interactions and hydrogen bonds. nih.gov It is plausible that similar interactions are important for the binding of this compound to its biological targets.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Reagent in Complex Organic Synthesis Pathways

4,4'-(Diazoamino)dibenzenesulfonic acid serves as a crucial reagent in various complex organic synthesis pathways, most notably in the production of azo dyes. Its utility stems from the reactivity of the diazoamino group (-N=N-NH-), which can undergo coupling reactions to form stable azo compounds (-N=N-).

The synthesis of azo dyes using this reagent is a two-step process that begins with the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component. chemicalbook.comresearchgate.net In the context of this compound, it is often formed in situ as an intermediate. For instance, in the synthesis of the widely used food colorant Sunset Yellow FCF, sulfanilic acid is first diazotized with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt then couples with another molecule of undiazotized sulfanilic acid to form this compound. This intermediate is then reacted with 2-naphthol-6-sulfonic acid to yield the final dye product.

The diazoamino group provides a versatile handle for chemists, allowing for the introduction of the azo chromophore into a wide array of molecular architectures, leading to a diverse palette of colors. chemicalbook.com The sulfonic acid groups, on the other hand, impart water solubility to the final dye molecules, a critical property for their application in the textile and food industries.

Table 1: Key Reactions Involving this compound

Reaction TypeReactantsProduct TypeSignificance
DiazotizationAromatic Amine (e.g., Sulfanilic Acid), Sodium Nitrite, AcidDiazonium SaltFormation of the reactive intermediate for coupling. chemicalbook.com
Azo CouplingDiazonium Salt, Coupling Component (e.g., another amine or phenol)Azo CompoundCreation of the chromophoric azo linkage.

Exploration in the Development of Novel Functional Materials

Research into the application of this compound has extended into the realm of materials science, where its unique chemical properties are being investigated for the development of novel functional materials. While this area of research is still emerging, the inherent properties of the molecule suggest several potential applications.

The presence of the photosensitive diazoamino group opens up possibilities for creating light-responsive materials. Upon exposure to specific wavelengths of light, the diazoamino linkage can undergo isomerization or cleavage, leading to changes in the material's properties, such as its color, solubility, or conformation. This characteristic could be harnessed in the development of photoswitches, optical data storage systems, or light-controllable drug delivery vehicles.

Furthermore, the two sulfonic acid groups provide sites for electrostatic interactions and hydrogen bonding. This makes this compound a potential building block for the construction of supramolecular assemblies and coordination polymers. By coordinating with metal ions or other organic molecules, it may be possible to create well-defined, ordered structures with tailored electronic, optical, or porous properties. For example, its structural similarity to other bifunctional ligands used in the synthesis of metal-organic frameworks (MOFs) suggests its potential as a linker to create novel porous materials for gas storage or catalysis.

Synthetic Methodologies for Incorporating the Compound into New Chemical Scaffolds

The incorporation of this compound into new chemical scaffolds is primarily achieved through reactions targeting its functional groups. The diazoamino and sulfonic acid moieties offer distinct chemical handles for covalent modification and integration into larger molecular architectures.

One primary approach involves leveraging the reactivity of the diazoamino group. While it is a stable linkage under many conditions, it can be cleaved under specific reductive or acidic conditions to generate two separate amino groups. This cleavage can be a strategic step in a synthetic sequence, allowing for the subsequent functionalization of the resulting aromatic amines.

Alternatively, the sulfonic acid groups can be converted into more reactive sulfonyl chlorides. These sulfonyl chlorides can then readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This methodology provides a versatile route for attaching the dibenzenesulfonic acid scaffold to polymers, surfaces, or other molecular building blocks. For instance, this could be a pathway to synthesize novel polyamides or polyesters with the diazoamino functionality embedded within the polymer backbone, potentially imparting unique photoresponsive or conductive properties to the resulting material.

Historical Context and Evolution of Research Perspectives

Early Identification and Initial Significance in Chemical Literature

The story of 4,4'-(Diazoamino)dibenzenesulfonic acid is intrinsically linked to the groundbreaking discovery of diazo compounds in 1858 by the German chemist Peter Griess. mdpi.com While working with aminonitrophenol and nitrous acid, Griess unearthed a new class of compounds characterized by a unique dinitrogen (-N=N-) functional group. This seminal discovery of the diazotization reaction, the process of converting a primary aromatic amine to a diazonium salt, laid the fundamental groundwork for the burgeoning synthetic dye industry in the latter half of the 19th century. nih.govoup.com

Within this context, diazoamino compounds, formed by the coupling of a diazonium salt with an amine, emerged as crucial intermediates. This compound is synthesized through the diazotization of sulfanilic acid, followed by its coupling with another molecule of undiazotized sulfanilic acid. nih.gov Its initial and most prominent significance in the chemical literature was as a key precursor in the manufacture of azo dyes. oup.com Notably, it serves as an important intermediate in the synthesis of Sunset Yellow FCF (also known as FD&C Yellow No. 6), a widely used color additive in food and other products. chemicalbook.com The compound's water-solubility, imparted by the two sulfonic acid groups, made it particularly valuable in aqueous dyeing processes.

The early significance of this compound was, therefore, primarily industrial. Its presence in the chemical literature of the late 19th and early 20th centuries is predominantly in the context of dye chemistry, with a focus on improving the efficiency of its synthesis and its utility in creating a variety of colored compounds.

Evolution of Analytical and Synthetic Methodologies for the Compound Over Time

The methods for synthesizing and analyzing this compound have evolved considerably since its initial use in the dye industry, reflecting broader advancements in chemical technology.

Synthetic Methodologies:

The classical synthesis of this compound involves the diazotization of sulfanilic acid with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures to form the diazonium salt. This is followed by a coupling reaction with a stoichiometric amount of unreacted sulfanilic acid, often in the presence of a buffer like sodium acetate, to yield the final diazoamino compound. nih.gov Early synthetic methods focused on optimizing reaction conditions such as temperature, pH, and reactant ratios to maximize yield and purity for industrial-scale dye production.

Over time, research has explored variations of this fundamental process. For instance, patents from the mid-20th century describe novel processes for preparing diazoamino compounds in different solvents and with various stabilizing agents to improve handling and downstream applications. google.com More recent synthetic approaches have focused on developing more convenient and efficient methods, such as the reaction of insoluble 4-sulfobenzenediazonium chloride with amines in a way that minimizes side reactions and simplifies product isolation. mdpi.com

Analytical Methodologies:

The evolution of analytical techniques for this compound has been marked by a transition from classical wet chemical methods to sophisticated instrumental analysis. solubilityofthings.com In the early days, analysis would have relied on qualitative colorimetric tests and quantitative methods like gravimetric or volumetric analysis, which were often laborious and lacked high specificity. solubilityofthings.com

The mid-20th century saw the advent of chromatographic techniques, which offered significantly improved separation and quantification capabilities. An elution chromatographic procedure was developed to separate the compound from FD&C Yellow No. 6, allowing for its spectrophotometric determination.

The latter part of the 20th century and the 21st century have been dominated by the rise of high-performance liquid chromatography (HPLC). oup.comsolubilityofthings.com HPLC has proven to be a superior technique for the analysis of this compound, offering high resolution, sensitivity, and speed. oup.com Methods for the quantitative determination of this compound as an impurity in color additives using HPLC have been developed and refined. oup.com Modern analytical laboratories also have at their disposal a suite of powerful tools, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed structural information and detect the compound at very low concentrations. solubilityofthings.com

Table 1: Evolution of Analytical Techniques for this compound

Era Dominant Analytical Techniques Key Advantages
Late 19th - Early 20th Century Gravimetric Analysis, Volumetric Analysis, Colorimetric Tests Fundamental quantitative and qualitative data
Mid-20th Century Elution Chromatography, Spectrophotometry Improved separation and quantification
Late 20th - 21st Century High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) High resolution, sensitivity, speed, and detailed structural elucidation

Shifts in Academic Research Focus and Emerging Directions

While the industrial importance of this compound as a dye intermediate is well-established, the focus of academic research has broadened in recent decades, exploring its potential in new scientific domains.

Initially, research was heavily concentrated on its role in organic synthesis and dye chemistry. The primary goals were to understand its reaction mechanisms, improve synthesis efficiency, and discover new azo dyes derived from it.

More recently, a significant shift has been observed towards investigating the biological and material properties of this compound and related compounds. This has opened up several emerging research directions:

Biochemical Applications: Research has indicated that this compound can interact with biological macromolecules. Studies have shown its ability to bind to proteins, which could influence their function. This property is being explored for potential applications in drug delivery systems and as a labeling agent in biochemical assays. Furthermore, its interaction with nucleic acids has been observed, suggesting potential effects on genetic processes. There is also emerging interest in its potential as a therapeutic or diagnostic tool, although this research is still in its early stages.

Material Science: The unique chemical structure of this compound, with its diazoamino functional group and sulfonic acid moieties, imparts distinct properties that are of interest in material science. Researchers are exploring its use in the development of new materials, potentially for applications in electronics or as specialized polymers.

Pharmacological and Toxicological Studies: The increasing interest in the biological activities of this compound has also spurred toxicological investigations to understand its safety profile. Some studies on the broader class of diazoamino compounds have explored their metabolism and potential for carcinogenicity, often due to their structural relation to known carcinogens like aniline (B41778).

This shift in research focus from a classical industrial intermediate to a compound with potential in biochemistry and material science highlights the enduring utility and versatility of this compound in the scientific landscape.

Q & A

Basic: How is DAADBSA identified and quantified in synthetic colorants like FD&C Yellow No. 5?

DAADBSA is detected using ion-exchange high-performance liquid chromatography (HPLC) with specific elution protocols. For FD&C Yellow No. 5, the method involves separating intermediates and byproducts like phenylhydrazine-p-sulfonic acid (PHSA) and sulfanilic acid (SA) using a borate buffer system. DAADBSA elutes after pyrazolone derivatives, with a reproducibility standard deviation of 0.0373 at the 0.2% level . Spectrophotometry at 427 nm (using 0.2 M ammonium acetate) can also quantify total colorants, but lacks specificity for DAADBSA alone .

Basic: What experimental conditions favor DAADBSA formation during diazotization reactions?

DAADBSA forms due to incomplete coupling or side reactions during diazotization. Key factors include:

  • Low temperature (0–5°C) : Reduces reaction kinetics, increasing byproduct risk .
  • pH imbalances : Alkaline conditions during coupling may promote condensation between intermediates (e.g., sulfanilic acid) .
  • Excess diazonium salts : Unreacted diazonium compounds can undergo side reactions to form diazoamino derivatives .

Advanced: How does DAADBSA function as a ligand in metal complex synthesis?

DAADBSA’s sulfonate and diazoamino groups enable tetradentate coordination . For example, in Cu(II) and Zn(II) complexes, it binds via sulfonate oxygen and azo nitrogen atoms, forming stable dimeric structures. Synthesis involves mixing ethanolic metal chloride solutions with DAADBSA at 50–60°C, adjusting pH to ~7 with NH₄OH, and crystallizing the product. Stability is confirmed by electrophilicity (ω) values, with Zn(II) complexes showing lower ω (greater stability) than Cu(II) .

Advanced: What analytical challenges arise when distinguishing DAADBSA from structurally similar impurities like DONS?

Co-elution in HPLC is a major issue. DONS (6,6’-oxybis[2-naphthalenesulfonic acid]) shares sulfonate groups but lacks the diazoamino moiety. Differentiation requires:

  • Mobile phase optimization : Using 0.1 M Na₂B₄O₇ for FD&C Red No. 40 analysis separates DONS from DAADBSA .
  • Mass spectrometry (MS) : Fragmentation patterns differ; DAADBSA shows m/z peaks for –N=N– and –SO₃⁻ groups, while DONS exhibits naphthalene-sulfonate clusters .

Advanced: How can synthesis protocols minimize DAADBSA impurities in azo dyes?

  • Stepwise coupling : Sequential addition of diazonium salts and couplers (e.g., 2,2’-di(4-hydroxyphenyl)propane) reduces unreacted intermediates .
  • Post-synthesis purification : Ion-exchange resins selectively remove sulfonic acid byproducts .
  • Reaction monitoring : Real-time UV-Vis at 427 nm tracks diazotization completion, reducing side reactions .

Basic: What spectroscopic techniques characterize DAADBSA’s structure?

  • IR spectroscopy : Peaks at 1509 cm⁻¹ (C–O stretch) and 1597 cm⁻¹ (N=N stretch) confirm functional groups .
  • ¹H-NMR : Aromatic protons near δ 7.5–8.0 ppm and downfield shifts for sulfonate-adjacent protons (δ 2–3 ppm) are diagnostic .
  • ESI-MS : Negative-ion mode reveals [M−2Na]²⁻ ions for disodium salts .

Advanced: What computational methods predict DAADBSA’s reactivity in aqueous solutions?

Density functional theory (DFT) calculates HOMO-LUMO gaps to assess electron transfer propensity. For DAADBSA, EHOMO ≈ −6.2 eV and ELUMO ≈ −2.8 eV indicate moderate electrophilicity. Molecular dynamics simulations model sulfonate group solvation, showing strong hydrogen bonding with water, which stabilizes the compound in acidic conditions .

Basic: How does DAADBSA impact the stability of food colorants under varying pH?

DAADBSA’s sulfonate groups enhance solubility but may reduce photostability in acidic environments (pH < 3). Degradation studies show:

  • Alkaline conditions (pH 8–10) : DAADBSA remains stable due to deprotonated sulfonates.
  • UV exposure : Accelerates decomposition via N=N bond cleavage, forming nitroso derivatives .

Advanced: Can DAADBSA be repurposed for non-colorant applications, such as catalysis?

Yes, its sulfonate-rich structure aids in heterogeneous catalysis . For example, DAADBSA-functionalized resins act as acid catalysts in esterification. In artificial photosynthesis, DAADBSA derivatives (e.g., bipyridine-diazoamino ligands) coordinate with Ru or Co, enhancing water oxidation activity .

Basic: What regulatory limits govern DAADBSA levels in consumer products?

In cosmetics, DAADBSA is restricted to ≤0.1% in non-eye products. Compliance requires HPLC-UV validation per FDA guidelines, with batch certification protocols tracing back to 1970s CFR specifications .

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